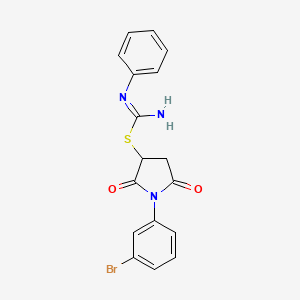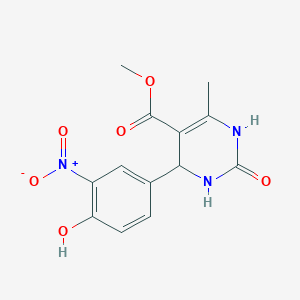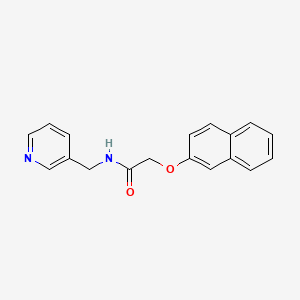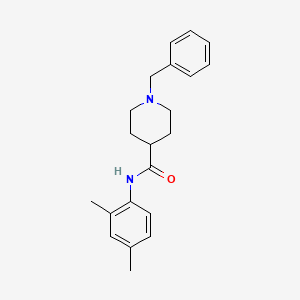
1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate, also known as BRD7552, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate can increase the acetylation of histones, leading to the activation of genes that are involved in various cellular processes, including apoptosis, inflammation, and neuronal function.
Biochemical and Physiological Effects:
1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to have various biochemical and physiological effects. In cancer research, 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In inflammation research, 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological research, 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to improve cognitive function and reduce neuroinflammation by increasing the expression of genes involved in neuronal function and reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate in lab experiments is its high yield synthesis method, which makes it a viable option for large-scale production. Another advantage is its potential as a therapeutic agent for various diseases. However, one limitation of using 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate in lab experiments is its limited solubility in water, which can make it difficult to dissolve and use in certain experiments.
Orientations Futures
There are several future directions for the research of 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail, in order to better understand how it affects cellular processes. Additionally, future research could focus on developing new synthesis methods for 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate that improve its solubility and purity.
Méthodes De Synthèse
The synthesis of 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate involves the reaction between 3-bromophenyl isothiocyanate and N-phenylpyrrolidine-2,5-dione in the presence of a base. The resulting compound is then purified through recrystallization to obtain a pure product. This method has been successfully used to produce 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate in high yields, making it a viable option for large-scale production.
Applications De Recherche Scientifique
1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been studied extensively for its potential as a therapeutic agent. It has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, 1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-11-5-4-8-13(9-11)21-15(22)10-14(16(21)23)24-17(19)20-12-6-2-1-3-7-12/h1-9,14H,10H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKHIEALBDGRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Br)SC(=NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B5037375.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-2-furyl)methyl]-2-pyridinamine](/img/structure/B5037376.png)
![N-{2-[(3-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide hydrobromide](/img/structure/B5037383.png)
![1-acetyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5037390.png)

![dimethyl 2-[(4-phenoxybutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5037404.png)
![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5037412.png)

![1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5037431.png)

![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B5037451.png)
![4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5037462.png)
